molecular formula C7H5FN2 B1271941 5-Amino-2-fluorobenzonitrile CAS No. 53312-81-5

5-Amino-2-fluorobenzonitrile

Cat. No. B1271941
CAS RN: 53312-81-5
M. Wt: 136.13 g/mol
InChI Key: HHTRAISBAAXRKZ-UHFFFAOYSA-N
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Description

5-Amino-2-fluorobenzonitrile is a chemical compound that is structurally related to various benzonitrile derivatives. While the specific compound 5-amino-2-fluorobenzonitrile is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 5-amino-2-fluorobenzonitrile. For instance, 2-fluoro-5-nitrobenzonitrile is an analogue of 1-fluoro-2,4-dinitrobenzene with a cyano group replacing one of the nitro groups, which suggests that the presence of electron-withdrawing groups such as nitro and cyano can significantly affect the chemical reactivity and physical properties of these compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions and the use of specific reagents and conditions. For example, 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was synthesized using the Gewald synthesis technique, which involves a mild base and sulfur powder . Additionally, 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives were synthesized via the Vilsmeier-Haack reaction . These methods indicate that the synthesis of 5-amino-2-fluorobenzonitrile could potentially involve similar techniques, utilizing specific reagents to introduce the amino and fluorine substituents onto the benzonitrile core.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide detailed information about the molecular framework and the electronic environment of the atoms within the molecule. For instance, the proton magnetic resonance spectra of N-(2-cyano-4-nitrophenyl) derivatives were used to infer the orientation of the nitro group in relation to the aromatic nucleus . Such analyses are crucial for understanding the molecular structure of 5-amino-2-fluorobenzonitrile and predicting its reactivity.

Chemical Reactions Analysis

The reactivity of benzonitrile derivatives is influenced by the substituents present on the aromatic ring. For example, 2-fluoro-5-nitrobenzonitrile was made to react with various amines, amino acids, and NH-heteroaromatic compounds, indicating that the cyano group can act as a reactive site for nucleophilic substitution reactions . This suggests that 5-amino-2-fluorobenzonitrile could also undergo similar reactions, with the amino group potentially influencing the reactivity of the cyano group.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives are affected by their molecular structure. The presence of electron-withdrawing groups such as the cyano and nitro groups can impact properties like solubility, boiling point, and melting point. Additionally, intramolecular charge transfer (ICT) and dual fluorescence observed in compounds like NTC6 indicate that the electronic properties of these molecules can lead to interesting photophysical behavior . These properties are important for the practical applications of 5-amino-2-fluorobenzonitrile in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

Synthesis and Chemical Transformation

5-Amino-2-fluorobenzonitrile serves as a vital precursor in the synthesis of various complex organic compounds. For instance, it is used in the synthesis of 3-Bromo-2-fluorobenzoic acid, an important chemical with various applications in industrial-scale production due to its low cost and mild reaction conditions (Zhou Peng-peng, 2013). Additionally, its derivatives are essential in the efficient catalytic fixation of carbon dioxide, transforming into quinazoline-2,4(1H,3H)-diones under certain conditions (Toshihiro Kimura et al., 2012).

Synthesis of Fluoroquinolones

5-Amino-2-fluorobenzonitrile is instrumental in the synthesis of fluoroquinolones, a class of antibiotics. It's used as an intermediate in the preparation of 2,4-dibromo-5-fluorobenzonitrile, which is crucial for synthesizing these pharmaceutical compounds (Zhen Qiong et al., 1998).

Pharmaceutical Applications

In the pharmaceutical field, 5-Amino-2-fluorobenzonitrile is used in the preparation of various novel compounds. For example, it plays a significant role in the synthesis of cholinesterase inhibitors, which are useful in the treatment of neurodegenerative diseases (K. Nishioka et al., 1992).

Material Science and Corrosion Inhibition

In material science, derivatives of 5-Amino-2-fluorobenzonitrile, like 2-aminobenzene-1,3-dicarbonitriles, are studied for their properties as corrosion inhibitors. They show potential in protecting metals like mild steel in acidic environments, demonstrating high inhibition efficiency (C. Verma et al., 2015).

Safety And Hazards

5-Amino-2-fluorobenzonitrile may cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment is advised .

properties

IUPAC Name

5-amino-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTRAISBAAXRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10967918
Record name 5-Amino-2-fluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-fluorobenzonitrile

CAS RN

53312-81-5
Record name 5-Amino-2-fluorobenzonitrile
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Record name 5-Amino-2-fluorobenzonitrile
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Record name 5-amino-2-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g, 12 mmol) in ethyl acetate(50 mL) was added stannous chloride (27.0 g, 120 mmol). The reaction mixture was stirred at reflux 1.5 h, then cooled to room temperature. Partitioned between ethyl acetate (150 mL) and saturated sodium bicarbonate(150 mL). Organic phase was separated and washed with water (5×75 mL), brine (75 mL); dried over sodium sulfate (anhy.); filtered and concentrated to give 2-fluoro-5-aminobenzonitrile (1.4 g) as pure compound.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 50 ml. ether and hexane solution of 9.8g. of 3-cyanophenylazide prepared in Step A above was charged to a rocker bomb and the ether and hexane were blown down under nitrogen. Then, 100 ml. of hexane was introduced, followed by 20 ml. of concentrated hydrogen fluoride, after which the bomb was shaken at room temperature for 10 hours. The reaction mixture was cooled, vented, and poured from the bomb, and the bomb rinsed with 40 ml. of water and 40 ml. of dichloromethane. The combined hexane, dichloromethane, and hydrogen fluoride were blown down under nitrogen. The resulting residue was combined with the aqueous rinse, cooled to 0° C., and rendered alkaline with KHCO3. The residue was then extracted three times with 75 ml. of dichloromethane per extraction, and the combined extracts dried over MgSO4 and then concentrated under reduced pressure to yield 6.5g. of a brown solid. This product was then recrystallized from boiling cyclohexane to yield 5.8g. (53%) of product with a m.p. of 88°-89° C. whose structure was confirmed by IR.
Name
9.8g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
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product
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a suspension of 2-fluoro-5-nitrobenzonitrile (5.20 g) in ethanol (150 mL) was added 5% Pd/C (1.00 g). The reaction was placed on a hydrogenator (50 psi) for 10 minutes. The reaction mixture was filtered through celite and the filtrate evaporated to give 4.25 g of 5-amino-2-fluorobenzonitrile. 1H NMR (CDCl3) δ 3.75 (bs, 2H, NH2), 6.83 (m, 2H, aromatic H), 6.99 (m, 1H, aromatic H). GC mass spectrum z (rel. intensity) 137 (M+H, 100).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2-fluoro-5-nitrobenzonitrile (2.0 g) in ethylacetate (50 mL) was added stannous chloride dihydrate (27.0 g). The mixture was brought to reflux for 1.5 h and allowed to cool. The mixture was partitioned between ethyl acetate and sodium bicarbonate (sat. in water). The aqueous phase was extracted with ethyl acetate four times. The organic phase was washed with 4×H2O, dried over sodium sulfate, filtered and concentrated to leave 4-fluoro-3-cyanoaniline (1.40 g). CI mass spectrum z (rel. intensity) 137 (M+H, 100).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

A mixture of 5-nitro-2-fluorobenzonitrile (10 g, 60.2 mmol), Fe powder (17 g, 0.3 mol), and NH4Cl (1.7 g, 30 mmol) in EtOH/H2O (100 mL, 9:1) was heated at reflux in 2 h. The mixture was filtered at hot. The filtrate was concentrated, taken up in H2O, stirred, filtered air-dried to obtain the title solid as a tan solid, (5.0 g, 71%). 1H NMR (400 MHz, DMSO-d6): d 5.54 (s, 2H), 6.85 (m, 2H), 7.16 (t, J=8.1 Hz, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
EtOH H2O
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
17 g
Type
catalyst
Reaction Step One
Yield
71%

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
35
Citations
IY Majeed, A Ahmed, RM Ahmed, LKA Karem - researchgate.net
… We take equal numbers of moles from 5-amino-2fluorobenzonitrile (0.1 mol, 0.136 gm) in 50 mL absolute ethanol with (1 mol) from some aldehyde derivatives with three drops of glacial …
Number of citations: 2 www.researchgate.net
RM AHMED, BK AL-RUBAYE… - International …, 2021 - search.ebscohost.com
… The reaction of sodium 2,6diformylphenolate and cyclohexane-1,3-dione with 5-amino-2-fluorobenzonitrile resulted in the isolation of two precursors sodium 2,6-bis((E)-(3-cyano-4-…
Number of citations: 0 search.ebscohost.com
M Patel, M Kranz, J Munoz-Muriedas, JS Harvey… - Computational …, 2018 - Elsevier
… In the ongoing discussion another member reported that they had just finished the evaluation of 5-amino-2-fluorobenzonitrile (53312-81-5), a starting material in one of their projects. 3 …
Number of citations: 19 www.sciencedirect.com
M Tripathi, D Taylor, SI Khan, BL Tekwani… - ACS medicinal …, 2019 - ACS Publications
… the desired 3-(aminomethyl)-4-fluoroaniline linker to the 4-aminoquinoline scaffold, commercially available 4,7-dichloroquinoline (1) was reacted with 5-amino-2-fluorobenzonitrile (2), …
Number of citations: 19 pubs.acs.org
BJ Evans - 2022 - figshare.mq.edu.au
… 3-Cyano-4-fluorobenzenesulfonyl chloride (11) was synthesised from 5-amino-2-fluorobenzonitrile (10) via diazonium salt chemistry utilising the method of Grewal et al.in 74% yield. …
Number of citations: 2 figshare.mq.edu.au
FS Herrera‐Vázquez, F Matadamas‐Martínez… - …, 2020 - Wiley Online Library
… First, a chloroacetyl chloride solution was dropwise added to a stirred mixture of 5-amino-2-fluorobenzonitrile (1) and sodium bicarbonate in acetone to obtain compound 2. Compound …
JPD van Veldhoven, G Campostrini… - European Journal of …, 2021 - Elsevier
… Compound was synthesized according to general procedure, using the following reagents: 5-amino-2-fluorobenzonitrile (68 mg, 0.500 mmol, 1.00 eq.), 2-(4-(2-bromo-5-chlorobenzoyl)…
Number of citations: 7 www.sciencedirect.com
Z Wang, RD Barrows, TJ Emge… - … Process Research & …, 2017 - ACS Publications
… A solution of carboxylic acid (9)4 (10 g, 28.6 mmol) and 5-amino-2-fluorobenzonitrile (5, 5.82 g, 42.8 mmol, 1.5 equiv) in 400 mL of acetonitrile was treated with phosphorus(V) …
Number of citations: 10 pubs.acs.org
S Sharma, S Sengupta - Organic Chemistry Frontiers, 2023 - pubs.rsc.org
… by a condensation reaction between dibromophenanthrene9,10-dione (6), benzaldehyde, 5-amino-2-fluorobenzonitrile (9) and ammonium acetate in glacial acetic acid as shown in …
Number of citations: 0 pubs.rsc.org
M Wang, J Zhang, Y Dou, M Liang, Y Xie… - Journal of Medicinal …, 2023 - ACS Publications
… The resulting mixture was concentrated in vacuo to obtain the intermediate 3, which was added slowly to a suspension of 5-amino-2-fluorobenzonitrile (299 mg, 2.20 mmol) in …
Number of citations: 3 pubs.acs.org

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